L-Lysyl-L-valyl-L-leucyl-L-alanyl-L-serylglycine
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Overview
Description
L-Lysyl-L-valyl-L-leucyl-L-alanyl-L-serylglycine is a peptide composed of six amino acids: lysine, valine, leucine, alanine, serine, and glycine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-valyl-L-leucyl-L-alanyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-valyl-L-leucyl-L-alanyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives or chemical modifiers.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of hydroxyserine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Lysyl-L-valyl-L-leucyl-L-alanyl-L-serylglycine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Lysyl-L-valyl-L-leucyl-L-alanyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valine: Another dipeptide with similar properties but different amino acid composition.
L-Valyl-L-alanine: Similar to L-Lysyl-L-valyl-L-leucyl-L-alanyl-L-serylglycine but with a different sequence of amino acids.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various biological molecules.
Properties
CAS No. |
870190-41-3 |
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Molecular Formula |
C25H47N7O8 |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H47N7O8/c1-13(2)10-17(30-25(40)20(14(3)4)32-22(37)16(27)8-6-7-9-26)24(39)29-15(5)21(36)31-18(12-33)23(38)28-11-19(34)35/h13-18,20,33H,6-12,26-27H2,1-5H3,(H,28,38)(H,29,39)(H,30,40)(H,31,36)(H,32,37)(H,34,35)/t15-,16-,17-,18-,20-/m0/s1 |
InChI Key |
UVKXSHFUXROWKH-VKESLTNKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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